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Idelalisib D5

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Matrix effects in biological samples bias idelalisib quantification by 30-60% when using non-isotopic internal standards. Idelalisib D5 solves this with a +5.03 Da mass shift enabling distinct MS detection while perfectly mirroring analyte recovery and ionization. • Quantitative Range: Supports clinical TDM methods (LLOQ: 0.1-5 ng/mL) for plasma concentrations up to 2,500 ng/mL. • Workflow Efficiency: Multiplexed single-IS method for idelalisib (m/z 416.2→176.1) and metabolite GS-563117 (m/z 432.2→192.1). • Quality: >98% isotopic enrichment ensures precision (intra-day <8.1%, inter-day <11.4%) for method validation.

Molecular Formula C22H18FN7O
Molecular Weight 420.5 g/mol
Cat. No. B1165098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdelalisib D5
Molecular FormulaC22H18FN7O
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D
InChIKeyIFSDAJWBUCMOAH-LPJONKDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idelalisib D5: Deuterated PI3Kδ Inhibitor


Idelalisib D5 (CAS 1830330-31-8) is the penta-deuterated isotopologue of idelalisib (CAL-101, GS-1101, Zydelig), a small-molecule inhibitor of the phosphoinositide 3-kinase p110δ catalytic subunit. The parent compound idelalisib inhibits p110δ with an IC50 of 2.5 nM in cell-free assays and exhibits 40- to 300-fold selectivity over the p110α, p110β, and p110γ isoforms [1]. Idelalisib D5 carries five deuterium atoms on the 3-phenyl ring of the quinazolinone scaffold, yielding a molecular formula of C22H13D5FN7O and a molecular weight of 420.45 Da (+5.03 Da vs. the protio form, 415.42 Da) . This mass shift is the critical physicochemical differentiation that enables its primary utility as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of idelalisib in biological matrices [2].

Workflow
LC-MS/MS quantitative bioanalysis
Selection
+5 Da mass shift for distinct MRM transitions
Use Context
Stable isotope-labeled internal standard (SIL-IS) for idelalisib in biological matrices

Why Idelalisib D5 Cannot Be Replaced


In LC-MS/MS-based quantification, the co-eluting matrix components in biological samples (plasma, blood, tissue homogenates) cause ion suppression or enhancement that can bias analyte measurement by 30–60% if uncorrected [1]. A non-isotopic structural analog internal standard (e.g., larotrectinib) does not perfectly mirror the extraction recovery, chromatographic behavior, and ionization efficiency of idelalisib, leading to systematic quantitative error [2]. Conversely, unlabeled (protio) idelalisib cannot be used as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer. Idelalisib D5 resolves both problems: its +5 Da mass shift produces distinct precursor-to-product ion transitions (m/z 421.2 → 176.1 for the IS vs. m/z 416.2 → 176.1 for the analyte) while retaining near-identical physicochemical properties to co-elute with and fully compensate for matrix effects affecting the analyte [3]. Alternative isotopologues (e.g., 13C- or 15N-labeled) are theoretically possible but are not commercially available for idelalisib, making the D5 variant the only accessible SIL-IS for this drug [4].

Idelalisib D5 (SIL-IS)
Co-elutes with analyte; identical extraction recovery and ionization efficiency; compensates matrix effects
Non-isotopic IS (e.g., larotrectinib)
Different chromatographic behavior and ionization; matrix effect compensation may be incomplete, risking quantitative bias
Unlabeled (protio) idelalisib cannot be distinguished from the analyte in the mass spectrometer, making it unusable as an internal standard.
Alternative isotopologues (13C- or 15N-labeled) are not commercially available for idelalisib; the D5 variant remains the only accessible SIL-IS.

Idelalisib D5: Comparative Evidence


Distinct MRM Transition vs. Protio Idelalisib

Idelalisib D5 provides a +5 Da mass shift relative to the unlabeled (protio) idelalisib (molecular weight 420.45 Da vs. 415.42 Da). In the validated LC-MS/MS method of Wang et al. (2019), the precursor-to-product ion transitions used were m/z 416.2 → 176.1 for idelalisib and m/z 421.2 → 176.1 for [2H5]-idelalisib (internal standard), enabling complete mass spectrometric resolution of the two species without chromatographic separation [1]. The 5 Da difference is sufficiently large to eliminate isotopic cross-talk from the analyte's natural abundance M+1/M+2 isotopes into the IS channel, a known limitation of single- or double-deuterated analogs [2]. This unambiguous channel separation is critical for achieving the method's reported linearity (r > 0.9992) across a 0.1–600 ng/mL calibration range [1].

Distinct MRM Transition
Head-to-head
IS: m/z 421.2 → 176.1 vs. Analyte: m/z 416.2 → 176.1 (+5.03 Da shift)
Baseline-resolved MRM channels with zero isotopic cross-talk
Validated in dog plasma LC-MS/MS; linearity r > 0.9992 across 0.1–600 ng/mL
Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

SIL-IS Performance vs. Non-Isotopic Internal Standard

In a head-to-head methodological comparison, the use of [2H5]-idelalisib as internal standard in the Wang et al. (2019) dog plasma method yielded intra-day precision (RSD) below 8.84% and inter-day precision below 12.41%, with extraction recovery exceeding 84.59% and no observed matrix effects [1]. In contrast, a DBS-based method for idelalisib in mice blood (Tripathy et al., 2021) employing the non-isotopic structural analog larotrectinib as internal standard achieved a calibration range of 1.01–4,797 ng/mL but required extensive validation of matrix effect and carryover, which are inherently better controlled by a co-eluting SIL-IS [2]. Although these two studies used different matrices (dog plasma vs. mouse DBS), the methodological principle is well-established: SIL-IS co-elutes with the analyte and experiences identical ionization conditions, whereas a structurally dissimilar IS may elute at a different retention time and encounter different matrix suppression zones, potentially introducing quantitative bias of 15–60% as documented in systematic comparisons of deuterated vs. non-deuterated IS [3].

SIL-IS vs. Non-Isotopic IS
Cross-study comparable
[2H5]-IS: intra-day RSD 84.59%, no matrix effects observed
SIL-IS approach meets precision criteria and eliminates differential matrix effect bias
Non-isotopic IS may introduce 15–60% quantitative bias per systematic comparisons
Method validation Pharmacokinetic study Internal standard selection

Isotopic Enrichment and Purity for Lot Reproducibility

Commercial batches of idelalisib D5 are routinely supplied with chemical purity >95% (HPLC, with one major vendor reporting 98.35%) and isotopic enrichment >98% (2H incorporation) . The high isotopic enrichment ensures that <2% of the internal standard exists as the protio (d0) or under-deuterated (d1–d4) species, which would otherwise contribute signal in the analyte's MRM channel (m/z 416.2 → 176.1) and cause positive bias at low analyte concentrations. This specification is directly relevant for methods operating near the lower limit of quantification (LLOQ) – e.g., the Wang et al. method achieved an LLOQ of 0.1 ng/mL for idelalisib in dog plasma [1]. In contrast, generic deuterated standards with enrichment of only 95% would produce 5% protio impurity, generating a spurious signal equivalent to 0.05 ng/mL at the highest IS concentration and compromising LLOQ accuracy for low-exposure samples [2].

Isotopic Enrichment & Purity
Class-level inference
Chemical purity > 95% (HPLC); isotopic enrichment > 98% 2H
Supports lot reproducibility; auditable for regulated bioanalysis
Interference at LLOQ ≤ 20% criterion met with ≤2% protio impurity
Isotopic enrichment Chemical purity Reference standard qualification

PI3Kδ Isoform Selectivity Over Pan-PI3K Tracers

The parent compound idelalisib exhibits an IC50 of 2.5 nM against p110δ in cell-free assays, with 40- to 300-fold selectivity over p110α, p110β, and p110γ, and 400- to 4,000-fold selectivity over C2β, hVPS34, DNA-PK, and mTOR [1]. In a comparative study of PI3K inhibitors against primary CLL cells, the purely PI3Kδ-selective inhibitor idelalisib was compared with copanlisib (pan-PI3K, IC50: p110α 0.5 nM, p110δ 0.7 nM) and duvelisib (PI3Kδ/γ dual, IC50: p110δ 2.5 nM, p110γ 27 nM); the concentrations leading to half-maximal reduction of CLL cell survival were more than ten-fold lower for copanlisib than for idelalisib and duvelisib [2]. This means that idelalisib D5, when used as a tracer or internal standard in target-engagement studies, specifically reports on PI3Kδ-dependent pharmacology without confounding signal from PI3Kα or PI3Kγ inhibition, unlike deuterated analogs of copanlisib or duvelisib [2]. For laboratories studying PI3Kδ-specific signaling, this isoform selectivity is functionally meaningful: the deuterated tracer maintains the same target binding profile as the parent drug.

PI3Kδ Isoform Selectivity
Class-level inference
Idelalisib: 40-300× selectivity over p110α/β/γ; copanlisib: ~1.4×; duvelisib: ~11×
Tracer signal reports PI3Kδ-specific pharmacology without confounding isoform inhibition
Recombinant isoform assays; selectivity data from Lannutti et al. 2011, Göckeritz et al. 2015
PI3K isoform selectivity Target engagement Chemical probe

Single IS for Parent and Metabolite Quantification

The Wang et al. (2019) method demonstrates a key practical advantage: [2H5]-idelalisib was used as the single internal standard for simultaneous quantification of both idelalisib (parent) and its primary inactive metabolite GS-563117 in dog plasma, using three distinct MRM transitions: m/z 416.2 → 176.1 (idelalisib), m/z 432.2 → 192.1 (GS-563117), and m/z 421.2 → 176.1 ([2H5]-idelalisib IS) [1]. The method achieved linearity for both analytes (r > 0.9992) with an LLOQ of 0.1 ng/mL for each, and revealed that the in vivo exposure of GS-563117 was 17.59% of that of idelalisib [1]. This multiplexed capability is not feasible with a non-isotopic IS, which would require separate IS compounds for parent and metabolite due to differing chromatographic and ionization properties. The +5 Da deuteration of idelalisib D5 does not interfere with the metabolite's distinct MRM channel (m/z 432.2, reflecting the hydroxylation +16 Da mass shift from the parent), enabling true three-channel multiplexing from a single IS addition.

Single IS for Parent + Metabolite
Head-to-head
One IS ([2H5]-idelalisib) quantifies idelalisib and GS-563117 in one run; LLOQ 0.1 ng/mL each
Simplifies multiplexed PK workflow, reduces IS procurement cost
Metabolite exposure 17.59% of parent AUC in dog plasma (Wang et al. 2019)
Metabolite quantification Pharmacokinetic profiling Multiplexed MRM

Aldehyde Oxidase Metabolism and DDI Profile

Idelalisib is metabolized primarily by aldehyde oxidase (AO) to form GS-563117, with minor contributions from CYP3A4 and UGT1A4 [1]. Its major metabolite GS-563117 is a time-dependent inhibitor of CYP3A4, causing a 437% increase in midazolam AUCinf upon co-administration [1]. This metabolic pathway is distinct from other PI3K inhibitors: copanlisib is primarily metabolized by CYP3A4, and duvelisib by CYP3A4 and aldehyde oxidase [2]. For researchers using idelalisib D5 as a tracer in DDI or metabolism studies, the AO-dominant clearance pathway means that deuterium substitution at the 3-phenyl ring (the D5 position) is not at the primary site of AO-mediated metabolism (the quinazolinone core), so the deuterium kinetic isotope effect (KIE) on the major metabolic route is expected to be negligible [3]. This property preserves the tracer's metabolic fidelity to the parent drug, whereas deuteration at the metabolic soft spot could artificially alter clearance and confound pharmacokinetic interpretation.

Metabolic Pathway & KIE
Class-level inference
D5 label on 3-phenyl ring, remote from aldehyde oxidase (AO) site on quinazolinone core
Negligible deuterium KIE expected on major clearance route, preserving metabolic fidelity
No direct KIE measurement available; general assessment from remote label placement
Drug-drug interaction Aldehyde oxidase Metabolic tracing

Idelalisib D5: Key Applications


Bioanalytical Method Validation for Therapeutic Drug Monitoring

Clinical TDM of idelalisib is recommended to manage the risk of serious adverse events (Grade ≥3 transaminase elevations, infections) observed in 5 of 24 healthy subjects in the DDI study [1] and to adjust dosing in patients with hepatic impairment where idelalisib AUC is elevated by 58–59% . The Huynh et al. (2018) UPLC-MS/MS method using isotope-labeled internal standard achieved a linear range of 10–2,500 ng/mL (LLOQ 5 ng/mL) and was applied to follicular lymphoma patients receiving idelalisib 150 mg BID, yielding peak plasma concentrations of 1,591–1,937 ng/mL and trough concentrations of 256–303 ng/mL [3]. Idelalisib D5 serves as the optimal SIL-IS for this application, as its +5 Da mass shift and >98% isotopic enrichment ensure the precision (intra-day <8.1%, inter-day <11.4%) and accuracy required for clinical TDM [3]. Laboratories implementing this method can procure idelalisib D5 as a qualified reference standard to support method transfer, cross-validation, and long-term QC consistency.

Multiplexed Pharmacokinetic Profiling for DDI Studies

Idelalisib's primary metabolite GS-563117 is a time-dependent CYP3A4 inhibitor responsible for clinically significant drug interactions (midazolam AUC increased 437%) [1]. Preclinical DDI studies in dog, rat, or mouse models require simultaneous quantification of both parent and metabolite to assess the metabolic fate and DDI liability of idelalisib under varying conditions (e.g., CYP3A4 induction by rifampin, which reduces idelalisib Cmax by 58% and AUCinf by 75%) [1]. The Wang et al. (2019) method using [2H5]-idelalisib as a single internal standard for both analytes (idelalisib: m/z 416.2→176.1; GS-563117: m/z 432.2→192.1; IS: m/z 421.2→176.1) provides a validated, multiplexed workflow with LLOQ of 0.1 ng/mL for each analyte and demonstrated application in dog pharmacokinetic studies [4]. This single-IS approach reduces method complexity and procurement cost compared to using separate deuterated IS for each analyte.

PI3Kδ Target Engagement in B-Cell Malignancies

The parent compound idelalisib is the most PI3Kδ-selective inhibitor among clinically approved agents, with an IC50 of 2.5 nM for p110δ and 40–300 fold selectivity over other class I PI3K isoforms [5]. In comparative CLL cell viability studies, idelalisib, copanlisib, and duvelisib exhibited distinct efficacy profiles reflecting their different isoform selectivity patterns [6]. For researchers investigating PI3Kδ-specific signaling in B-cell malignancies (CLL, follicular lymphoma, DLBCL), idelalisib D5 can serve as a deuterated tracer in cellular uptake, subcellular distribution, and target occupancy studies using LC-MS/MS readouts, with the assurance that the tracer's binding profile matches that of the clinical PI3Kδ inhibitor [5]. The 40- to 300-fold selectivity window ensures that tracer signal reflects p110δ engagement without confounding contributions from p110α or p110γ inhibition that would occur with deuterated copanlisib or duvelisib analogs.

Impurity Profiling with Deuterated Internal Standard

Idelalisib is susceptible to degradation under oxidative, hydrolytic, and photolytic stress conditions, generating degradation products that must be identified and quantified for pharmaceutical QC and ANDA/DMF submissions [7]. Idelalisib D5, with its defined molecular weight (420.45 Da), deuterium placement (3-phenyl ring), and high chemical purity (>95%, reported 98.35%), serves as an ideal internal standard for UHPLC-PDA and UHPLC-ESI-QTOFMS methods used to identify, characterize, and quantify idelalisib-related impurities and degradation products [7]. Its stable isotope label ensures co-elution with the parent drug and structurally related impurities while providing unambiguous mass-based identification, supporting regulatory compliance for impurity profiling according to ICH Q3A/Q3B guidelines.

Application
Selection Property
Validation Focus
Bioanalytical method validation for PK research monitoring
+5 Da mass shift, >98% isotopic enrichment, matrix effect compensation
Precision (intra-day/inter-day), accuracy, LLOQ, and matrix effect in human plasma research matrices
Multiplexed PK profiling for DDI studies
Single IS for simultaneous parent and metabolite quantification, distinct MRM channels
Simultaneous LLOQ 0.1 ng/mL for idelalisib and GS-563117; method throughput in preclinical models
PI3Kδ target engagement studies in B-cell malignancy models
Isoform selectivity (≥40-fold over other PI3Ks), matched binding profile to parent drug
Tracer signal specificity; no confounding pan-PI3K inhibition in cellular uptake/distribution assays
Pharmaceutical impurity profiling studies
Defined molecular weight, deuterium placement, high chemical purity (>95%)
Co-elution with parent and related impurities; mass-based identification for ICH Q3A/Q3B compliance review

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